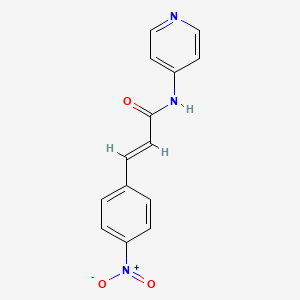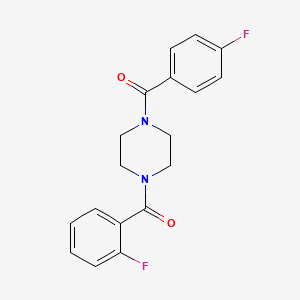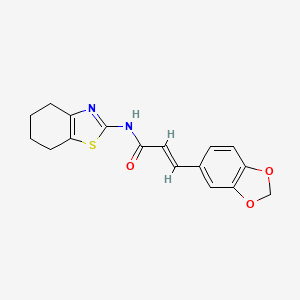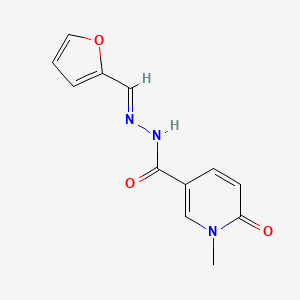
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as PDQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. PDQ belongs to the class of quinoxaline derivatives and has been found to exhibit various biological activities.
科学的研究の応用
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to exhibit various biological activities, including anticonvulsant, antidepressant, and anxiolytic properties. It has also been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and apoptosis. 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
作用機序
The exact mechanism of action of 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and noradrenergic systems. 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic properties. It has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant properties.
Biochemical and Physiological Effects:
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone has been found to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, increasing antioxidant enzyme activity, and improving mitochondrial function. 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments, including its high potency and selectivity for specific neurotransmitter systems. However, its low solubility in water can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the potential side effects of 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone and its long-term safety.
将来の方向性
There are several future directions for research on 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone, including studying its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone may also have potential as a treatment for mood disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action of 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone and its potential therapeutic applications.
合成法
4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with phenylacetic acid in the presence of sodium borohydride. Another method involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then reduced with sodium borohydride to obtain 4-(phenylacetyl)-3,4-dihydro-2(1H)-quinoxalinone.
特性
IUPAC Name |
4-(2-phenylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-11-18(14-9-5-4-8-13(14)17-15)16(20)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJKSZMGYQEBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)



![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)
![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)
![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)


![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)
